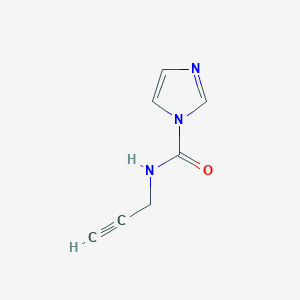

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide

Vue d'ensemble

Description

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of the prop-2-yn-1-yl group in the structure of this compound adds unique chemical properties that make it a valuable compound for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of imidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, such as the Sandmeyer reaction, to form different imidazole derivatives.

Common Reagents and Conditions

Oxidation: Molecular oxygen and visible light are commonly used for oxidative formylation reactions.

Substitution: Reagents such as copper(II) chloride and isoamyl nitrite are used in the Sandmeyer reaction.

Major Products Formed

Applications De Recherche Scientifique

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. For example, during oxidative formylation, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the chemical transformation of the compound.

Comparaison Avec Des Composés Similaires

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions to form imidazole derivatives.

Propargylamines: These compounds share the propargyl group and exhibit similar chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with the prop-2-yn-1-yl group, providing distinct chemical and biological properties.

Activité Biologique

N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide is a chemical compound belonging to the imidazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by research findings and data tables.

Overview of this compound

This compound features a unique structure that combines an imidazole ring with a prop-2-yn-1-yl group, providing it with distinct chemical properties. The imidazole derivatives are recognized for their roles in various biological processes, including antimicrobial and anticancer activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound acts as a photosensitizer during oxidative reactions, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals through energy transfer pathways. These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis of targeted cells, particularly in cancer therapy contexts .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.69 | Moderate |

| Escherichia coli | 5.64 | Moderate |

| Candida albicans | 16.69 | Moderate |

| Fusarium oxysporum | 56.74 | Moderate |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In studies involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to cell death through apoptosis. The mechanism is believed to involve the generation of ROS that damage cellular components, including DNA .

| Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|

| K562 (Leukemia) | 12.5 | High |

| MCF-7 (Breast Cancer) | 15.0 | Moderate |

| BT-474 (Breast Cancer) | 10.0 | High |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Case Studies

Several studies have focused on the synthesis and evaluation of N-(prop-2-yn-1-yl)-1H-imidazole derivatives:

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives against yeast forms of α-glucosidase, revealing IC50 values ranging from 49.0 to 668.5 µM, indicating that some derivatives were more effective than standard drugs like acarbose .

- Cytotoxicity Studies : Another study assessed the cytotoxic effects of imidazole derivatives on cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis through ROS generation .

- Molecular Docking Studies : Computational evaluations using molecular docking simulations have provided insights into the binding interactions between N-(prop-2-yn-1-yl)-1H-imidazole and its molecular targets, confirming its potential as an effective inhibitor against specific enzymes involved in cancer progression .

Propriétés

IUPAC Name |

N-prop-2-ynylimidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-2-3-9-7(11)10-5-4-8-6-10/h1,4-6H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPSNBMDICSWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.